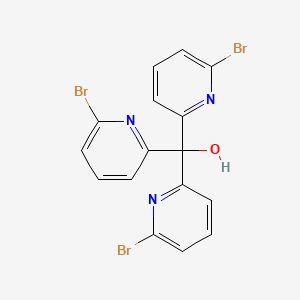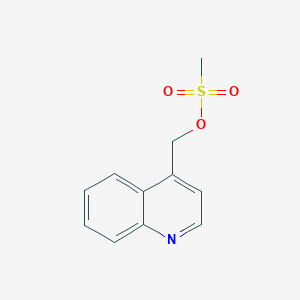
Tris(6-bromopyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(6-bromopyridin-2-yl)methanol is an organic compound with the chemical formula C16H10Br3N3O. It is a tripodal ligand, meaning it has three arms that can coordinate to a central metal atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(6-bromopyridin-2-yl)methanol typically involves the reaction of 2-bromo-6-pyridinecarboxaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to a hydroxymethyl group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(6-bromopyridin-2-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium azide (NaN3) can replace bromine with an azide group.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Tris(2-formyl-6-pyridyl)methanol or Tris(2-carboxy-6-pyridyl)methanol.
Reduction: Tris(2-hydro-6-pyridyl)methanol.
Substitution: Tris(2-azido-6-pyridyl)methanol.
Applications De Recherche Scientifique
Tris(6-bromopyridin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound can be used to design metal-based drugs or probes for biological imaging. Its ability to coordinate with metals makes it useful in studying metalloproteins and metalloenzymes.
Industry: It can be used in the development of new materials with specific electronic or optical properties, such as in the field of molecular electronics.
Mécanisme D'action
The mechanism of action of Tris(6-bromopyridin-2-yl)methanol largely depends on its role as a ligand. When it coordinates with a metal center, it can influence the electronic properties of the metal, thereby affecting the reactivity and stability of the resulting complex. The molecular targets and pathways involved would vary based on the specific metal and the type of complex formed.
Comparaison Avec Des Composés Similaires
Tris(2-pyridyl)methanol: Similar structure but without the bromine atoms, leading to different reactivity and coordination properties.
Tris(2-chloro-6-pyridyl)methanol: Chlorine atoms instead of bromine, which can affect the compound’s reactivity and the stability of its metal complexes.
Tris(2-iodo-6-pyridyl)methanol: Iodine atoms instead of bromine, which can lead to different substitution reactions and coordination behavior.
Uniqueness: Tris(6-bromopyridin-2-yl)methanol is unique due to the presence of bromine atoms, which can participate in various substitution reactions and influence the electronic properties of the compound. This makes it a versatile ligand for forming metal complexes with specific properties.
Propriétés
Formule moléculaire |
C16H10Br3N3O |
|---|---|
Poids moléculaire |
500.0 g/mol |
Nom IUPAC |
tris(6-bromopyridin-2-yl)methanol |
InChI |
InChI=1S/C16H10Br3N3O/c17-13-7-1-4-10(20-13)16(23,11-5-2-8-14(18)21-11)12-6-3-9-15(19)22-12/h1-9,23H |
Clé InChI |
HJQFXBWQITUNBI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)Br)C(C2=NC(=CC=C2)Br)(C3=NC(=CC=C3)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![sodium (6R,7R)-3-carbamoyloxymethyl-7-[2-(fur-2-yl)-2-methoxyiminoacetamido]ceph-3-em-4-carboxylate](/img/structure/B8413257.png)

![7-Bromo-2,3-dihydrobenzo[1,4]oxazine-4-carbothioic acid amide](/img/structure/B8413264.png)


